(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate
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Overview
Description
The compound (5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, an imidazole ring, and a sulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate Common reagents used in these reactions include sulfur-containing compounds, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve kilogram-scale preparation methods to ensure high yield and purity. Techniques such as suspensoid quick-drying can be employed to achieve a more uniform product with fewer impurities .
Chemical Reactions Analysis
Types of Reactions
(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Properties
Molecular Formula |
C15H18N2O5S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[5-[(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]furan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O5S/c1-10(18)21-9-12-5-4-11(22-12)8-13-14(19)17(15(23)16-13)6-3-7-20-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,23)/b13-8- |
InChI Key |
RVECRSCHWWWKSP-JYRVWZFOSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2)CCCOC |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=C2C(=O)N(C(=S)N2)CCCOC |
Origin of Product |
United States |
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